molecular formula C11H15NO2 B13530292 2-methoxy-N-[(4-methylphenyl)methyl]acetamide

2-methoxy-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B13530292
M. Wt: 193.24 g/mol
InChI Key: LZKKUVDCFSJGNG-UHFFFAOYSA-N
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Description

2-methoxy-N-[(4-methylphenyl)methyl]acetamide is an organic compound with the molecular formula C11H15NO2 It is a derivative of acetamide, featuring a methoxy group and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[(4-methylphenyl)methyl]acetamide typically involves the reaction of 4-methylbenzylamine with methoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of 2-methoxy-N-[(4-methylphenyl)methyl]carboxylic acid.

    Reduction: Formation of 2-methoxy-N-[(4-methylphenyl)methyl]amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-methoxy-N-[(4-methylphenyl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-[(4-methylphenyl)methyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxy group and a methylphenyl group makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-methoxy-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C11H15NO2/c1-9-3-5-10(6-4-9)7-12-11(13)8-14-2/h3-6H,7-8H2,1-2H3,(H,12,13)

InChI Key

LZKKUVDCFSJGNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)COC

Origin of Product

United States

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